S-(2-(Dimethylamino)ethyl) methanesulfonothioate hydrochloride
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Overview
Description
(DIMETHYLAMINO)ETHYL METHANETHIOSULFONATE HYDROCHLORIDE: is a chemical compound with the molecular formula C5H14ClNO2S2 and a molecular weight of 219.75 g/mol . It is commonly used in various scientific research fields, particularly in neurology and proteomics . The compound is known for its role in cross-linking reactions and its involvement in the formation of carbon-sulfur bonds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (DIMETHYLAMINO)ETHYL METHANETHIOSULFONATE HYDROCHLORIDE typically involves the reaction of N,N-dimethyl-2-aminoethanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride .
Industrial Production Methods: Industrial production of (DIMETHYLAMINO)ETHYL METHANETHIOSULFONATE HYDROCHLORIDE follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions:
Reduction: The compound can be reduced to form thiols and other sulfur-containing derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the methanesulfonate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other sulfur-containing derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
- Used as a cross-linking agent in the synthesis of polymers and other macromolecules .
- Involved in the formation of carbon-sulfur bonds, which are important in organic synthesis .
Biology:
- Utilized in the study of protein-protein interactions through cross-linking experiments .
- Employed in the modification of biomolecules for various biochemical assays .
Medicine:
- Investigated for its potential use in drug delivery systems due to its ability to form stable conjugates with therapeutic agents .
- Studied for its role in the development of novel pharmaceuticals targeting neurological disorders .
Industry:
Mechanism of Action
Molecular Targets and Pathways: (DIMETHYLAMINO)ETHYL METHANETHIOSULFONATE HYDROCHLORIDE exerts its effects primarily through its ability to form covalent bonds with nucleophilic sites on biomolecules . This cross-linking ability allows it to modify the structure and function of proteins and other macromolecules . The compound can target various molecular pathways, including those involved in neurotransmission and signal transduction .
Comparison with Similar Compounds
(DIMETHYLAMINO)ETHYL METHANETHIOSULFONATE: Similar in structure but lacks the hydrochloride component.
(DIMETHYLAMINO)ETHYL METHANESULFONATE: Contains a methanesulfonate group instead of a methanethiosulfonate group.
(DIMETHYLAMINO)ETHYL METHANETHIOSULFONATE SODIUM: Similar structure but with a sodium counterion instead of hydrochloride.
Uniqueness: (DIMETHYLAMINO)ETHYL METHANETHIOSULFONATE HYDROCHLORIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity . Its ability to form stable cross-links with biomolecules makes it particularly valuable in scientific research and industrial applications .
Properties
Molecular Formula |
C5H14ClNO2S2 |
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Molecular Weight |
219.8 g/mol |
IUPAC Name |
N,N-dimethyl-2-methylsulfonylsulfanylethanamine;hydrochloride |
InChI |
InChI=1S/C5H13NO2S2.ClH/c1-6(2)4-5-9-10(3,7)8;/h4-5H2,1-3H3;1H |
InChI Key |
JTJMHLNGRWRKJE-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCSS(=O)(=O)C.Cl |
Origin of Product |
United States |
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